molecular formula C16H17IN2O4S B3646465 N~2~-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3646465
M. Wt: 460.3 g/mol
InChI Key: WNJQEENSOJLSJI-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of iodine, methoxy, and methylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 4-iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Methoxylation of the phenyl ring:

    Sulfonylation: The methylsulfonyl group is introduced via a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.

    Coupling with glycinamide: The final step involves coupling the substituted phenyl intermediates with glycinamide under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a hydroxyl-substituted derivative.

    Reduction: Formation of a hydrogen-substituted derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine and methoxy groups can influence its binding affinity and specificity, while the methylsulfonyl group can affect its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-bromophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a bromine atom instead of iodine.

    N~2~-(4-iodophenyl)-N-(3-hydroxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N~2~-(4-iodophenyl)-N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The iodine atom provides a site for further functionalization, the methoxy group influences its electronic properties, and the methylsulfonyl group enhances its solubility and stability.

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O4S/c1-23-15-5-3-4-13(10-15)18-16(20)11-19(24(2,21)22)14-8-6-12(17)7-9-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQEENSOJLSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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